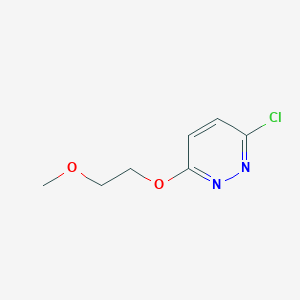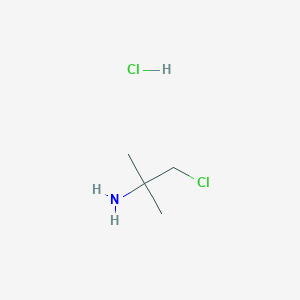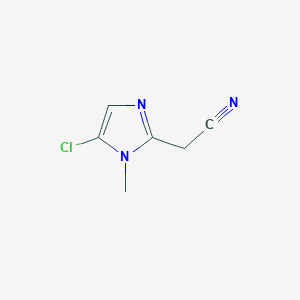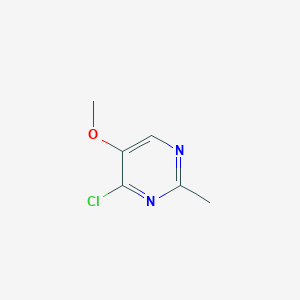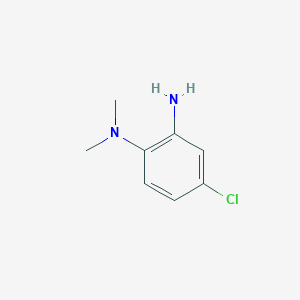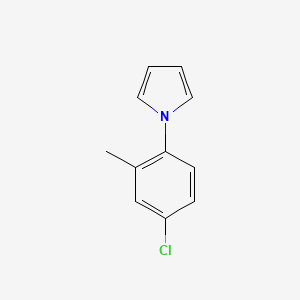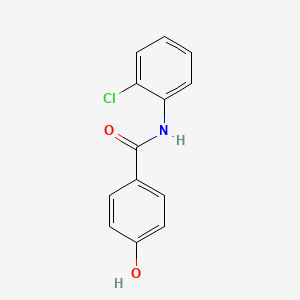
N-(2-chlorophenyl)-4-hydroxybenzamide
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-(2-chlorophenyl)-4-hydroxybenzamide”, related compounds have been synthesized through various methods . For instance, ketamine, a related compound, has been synthesized using a hydroxy ketone intermediate in a five-step process .Scientific Research Applications
Antibacterial and Antibiofilm Properties
N-(2-chlorophenyl)-4-hydroxybenzamide, as a derivative of nicotinamide, may have antibacterial and antibiofilm properties . In a study, four nicotinamide derivatives, including 2-chloro-N-(2-chlorophenyl)nicotinamide (ND1), were synthesized and investigated for their antibacterial and antibiofilm properties . The compounds were tested against Gram-positive bacteria S. aureus, Methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Gram-negative bacteria E. coli, P. aeruginosa, Klebsiella pneumoniae .
Computational Analyses
These compounds, including N-(2-chlorophenyl)-4-hydroxybenzamide, can be investigated computationally . The electronic properties of these compounds can be examined using contour plots of frontier molecular orbital and molecular electrostatic potential (MEP) map of them .
Synthesis of New Active Molecules
N-(2-chlorophenyl)-4-hydroxybenzamide could be used in the synthesis of new active molecules . A small focused library of new 1,2,3-triazoles derived from naphthols were efficiently prepared via the click chemistry approach .
Antifungal Properties
The synthesized triazole derivatives were evaluated for their antifungal properties . The molecular docking study has also been carried out against the active site of cytochrome P450 lanosterol 14α-demethylase of C. albicans to understand the binding affinity and binding interactions of enzyme and synthesized derivatives .
Antioxidant Properties
The synthesized triazole derivatives were also evaluated for their antioxidant properties .
Antitubercular Activities
The synthesized triazole derivatives were evaluated for their antitubercular activities .
Mechanism of Action
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. While a specific safety data sheet for “N-(2-chlorophenyl)-4-hydroxybenzamide” is not available, related compounds have been noted to cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
The future directions for research on “N-(2-chlorophenyl)-4-hydroxybenzamide” could include further exploration of its synthesis, molecular structure, and potential biological activities. Given the biological potential of related indole derivatives, there may be opportunities for developing new therapeutic applications .
properties
IUPAC Name |
N-(2-chlorophenyl)-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCCTLINZOCSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352379 | |
| Record name | SBB015759 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-hydroxybenzamide | |
CAS RN |
62639-20-7 | |
| Record name | SBB015759 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







